molecular formula C18H30N2O2 B1662465 Butacaine CAS No. 149-16-6

Butacaine

Cat. No.: B1662465
CAS No.: 149-16-6
M. Wt: 306.4 g/mol
InChI Key: HQFWVSGBVLEQGA-UHFFFAOYSA-N
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Description

Butacaine is a white crystalline ester used as a local anesthetic. It was first marketed in 1920 . The compound is known for its ability to numb specific areas of the body, making it useful in various medical procedures.

Preparation Methods

The synthesis of butacaine involves several steps. Initially, metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol. This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester. Finally, the reduction of the nitro group completes the synthesis of this compound .

Chemical Reactions Analysis

Butacaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the degradation kinetics of this compound sulfate by sodium chlorobenzenesulfonamide in the presence of perchloric acid at 303 K follows first-order kinetics . Common reagents used in these reactions include sodium chlorobenzenesulfonamide and perchloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-(dibutylamino)propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFWVSGBVLEQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045300
Record name Butacaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

149-16-6
Record name Butacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name butacaine
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Record name Butacaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butacaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.214
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Record name BUTACAINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does butacaine exert its local anesthetic effect?

A1: this compound, like other local anesthetics, primarily works by reversibly binding to sodium channels on nerve cell membranes. This binding blocks the influx of sodium ions, which are essential for generating nerve impulses. [, ] As a result, the transmission of pain signals to the brain is disrupted, leading to a localized loss of sensation.

Q2: Does this compound affect other ion channels besides sodium channels?

A2: While its primary target is the sodium channel, research suggests that this compound can also interact with other ion channels. For example, it has been shown to inhibit potassium exchange in muscle cells, although the blockade is asymmetrical, affecting potassium efflux more than influx. [] Additionally, this compound inhibits proton translocation across the inner mitochondrial membrane, affecting proton influx facilitated by protonophores and the ATPase complex during state III respiration. [, ]

Q3: What is the role of lipid-protein interactions in this compound's mechanism of action?

A3: this compound is thought to interact with membrane lipids, influencing the activity of membrane-bound proteins like ion channels. Studies have shown that this compound can penetrate phosphatidylcholine monolayers, which are major components of cell membranes. [, ] This interaction is thought to contribute to its inhibitory effects on cellular ion fluxes and may be essential for its anesthetic action. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C18H30N2O2 and a molecular weight of 306.44 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data from the provided papers wasn't detailed, various analytical techniques are employed to characterize and quantify this compound. These include gas chromatography [], high-performance liquid chromatography (HPLC) [], and titrimetry. [] UV-Vis spectrophotometry is also utilized in studies analyzing its interaction with enzymes. []

Q6: Can this compound be formulated in lipid emulsions?

A7: Yes, this compound can be formulated in lipid emulsions. In fact, studies have compared the pharmacological effects of this compound formulated in soya bean oil emulsions and water solutions. [] While the emulsion formulations showed a slower release of this compound, potentially leading to prolonged local anesthetic effects, they exhibited lower smooth muscle relaxation compared to water solutions. []

Q7: Are there any modifications to the this compound structure that could potentially improve its properties?

A7: While the provided research doesn’t directly explore specific modifications, altering the alkyl chain length or the substituents on the aromatic ring could potentially impact its physicochemical properties like lipophilicity, thereby influencing its potency, duration of action, and toxicity.

Q8: How is this compound metabolized and eliminated from the body?

A8: While the provided papers don't detail this compound's specific metabolic pathways, being an ester-type local anesthetic, it's likely metabolized by plasma esterases, primarily butyrylcholinesterase. The metabolites are then likely excreted in the urine.

Q9: Are there any long-term toxicity concerns associated with this compound use?

A9: The provided research primarily focuses on this compound's acute effects and doesn't provide detailed information on its long-term toxicity.

Q10: What are the typical routes of administration for this compound?

A14: this compound is most commonly administered topically for procedures involving the eye, nose, throat, and skin. [, , ] It's also been investigated for use in transdermal drug delivery systems to achieve prolonged drug administration. []

Q11: What analytical techniques are commonly used to quantify this compound in biological samples?

A17: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound and its metabolites in biological samples like plasma. [] Gas chromatography can also be utilized, particularly when analyzing its presence in complex formulations like aerosols. []

Q12: Is there any information available on the environmental fate and potential ecotoxicological effects of this compound?

A12: The provided research primarily focuses on the biochemical and pharmacological aspects of this compound and doesn't provide specific details on its environmental impact or degradation pathways.

Q13: What are some alternative local anesthetics that are available and how do they compare to this compound in terms of efficacy and safety?

A19: Numerous alternative local anesthetics are available, each with its own advantages and disadvantages. Common alternatives include lidocaine, procaine, tetracaine, and bupivacaine. These agents differ in their potencies, durations of action, and potential for adverse effects. The choice of which local anesthetic to use depends on the specific clinical situation and the patient's individual needs. [, , , , ]

Q14: When was this compound first synthesized and introduced into clinical practice?

A20: While the provided papers don't explicitly mention the exact date of its initial synthesis, one paper references its introduction in a repository form with heparin in 1925. []

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